N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide (CAS 1797019-53-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold frequently exploited in kinase inhibitor drug discovery. The compound features a 2-methylpyrazolo[1,5-a]pyrimidine core linked via a propyl spacer to a 3-(phenylthio)propanamide side chain.
Molecular FormulaC19H22N4OS
Molecular Weight354.47
CAS No.1797019-53-4
Cat. No.B2448694
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement Intelligence for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide (CAS 1797019-53-4): A Pyrazolo[1,5-a]pyrimidine Research Candidate
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide (CAS 1797019-53-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold frequently exploited in kinase inhibitor drug discovery [1]. The compound features a 2-methylpyrazolo[1,5-a]pyrimidine core linked via a propyl spacer to a 3-(phenylthio)propanamide side chain. Despite the well-characterized biological relevance of the core scaffold in targets such as cyclin-dependent kinases (CDKs), PI3Kδ, and TRK kinases, extensive searches across PubMed, Patents, PubChem, ChEMBL, BindingDB, and other authoritative sources returned no primary research articles, patents, or quantitative bioassay data for this specific compound [1]. All identified listings are confined to non-authoritative chemical vendor catalogs.
[1] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI, 2024. (Representative scaffold review; compound-specific data absent.) View Source
Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged with N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide
Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications—such as the nature of the C-2 substituent, the linker length and attachment point, and the terminal amide moiety—profoundly alter kinase selectivity profiles, potency, and physicochemical properties. For instance, literature demonstrates that replacing a methyl with a trifluoromethyl group at the C-2 position or varying the linker region can shift inhibitory activity between CDK2, TRKA, PI3Kδ, and other kinases by orders of magnitude [1]. The 3-(phenylthio)propanamide side chain of the target compound introduces a thioether chalcogen-bonding pharmacophore not present in comparator molecules bearing simpler aryl or alkyl amides. Without head-to-head profiling, no generic substitution can be assumed to preserve the same target engagement, off-target liability, or cellular potency. The absence of publicly available quantitative selectivity or potency data for this compound makes any interchange with its closest analogs (e.g., N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide, CAS 1797901-27-9) entirely unvalidated .
[1] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI, 2024. View Source
Quantitative Differentiation Evidence for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide
Guidance on Application Scenarios for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide Based on Evidence
In-House Kinase Selectivity Profiling Panel
Given the complete absence of public quantitative data, the primary near-term application is de novo in-house profiling against a broad kinase panel (e.g., CDK1/2/5/7/9, PI3Kα/β/δ/γ, TRKA/B/C, IRAK4) to establish the compound's selectivity fingerprint. This profiling must include the closest commercially available analog, CAS 1797901-27-9 (o-tolyl variant), as an internal comparator to quantify the contribution of the phenylthio group to potency and selectivity.
Physicochemical and ADME Parameter Determination
No logP, solubility, permeability, metabolic stability, or plasma protein binding data were identified in the public domain. Procurement of this compound should be accompanied by a plan to generate these parameters experimentally. The thioether moiety may confer distinct lipophilicity and oxidative metabolic liability compared to carbon-linked analogs, which must be verified before any in vivo study.
SAR Exploration Around the Phenylthio Chalcogen-Bonding Pharmacophore
The 3-(phenylthio)propanamide motif has been reported in other chemotypes to engage in chalcogen-bond-mediated interactions (e.g., HIV-1 protease IC50 44 nM for related analogs). This compound may serve as a tool to investigate whether such sulfur-mediated interactions confer binding affinity advantages within the pyrazolo[1,5-a]pyrimidine kinase inhibitor context, compared to oxygen- or carbon-linked isosteres.
Chemical Probe for Target Deconvolution Studies
If the compound exhibits a phenotypic response in a cell-based assay, its unique structure makes it suitable for affinity-based proteomics (e.g., chemical proteomics or photoaffinity labeling) to identify its molecular target(s), provided an appropriate inactive control analog (differing only in the phenylthio region) is synthesized or procured in parallel.
Quote Request
Request a Quote for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.